Comparative Lipophilicity (LogP) and TPSA as Predictors of Membrane Permeability and Target Engagement
The 3-chloro-5-fluoro substitution pattern on the pendant phenyl ring confers a calculated LogP of 3.18 and TPSA of 38.91 Ų . By comparison, the 3-chloro-4-fluoro regioisomer (CAS not specified, but commercially available) and the 5-(3-fluorophenyl)thiazol-2-amine analog (lacking chlorine) are expected to exhibit different LogP values due to altered electronic distribution. In 5-aryl-thiazol-2-amine kinase inhibitor SAR, LogP shifts of ±0.3-0.5 units have been correlated with substantial changes in cellular permeability and off-target liability [1]. The balanced lipophilic-hydrophilic profile of the target compound positions it favorably for central nervous system (CNS) and intracellular target applications where analogs may be either too polar (reducing passive diffusion) or too lipophilic (increasing non-specific binding and metabolic liability).
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) as ADME Predictors |
|---|---|
| Target Compound Data | LogP = 3.1848; TPSA = 38.91 Ų |
| Comparator Or Baseline | Class-level benchmark: Optimal CNS drug LogP range 2-4; TPSA < 60-70 Ų for blood-brain barrier penetration |
| Quantified Difference | LogP 3.18 falls within optimal CNS drug range; TPSA 38.91 Ų substantially below 60-70 Ų threshold for blood-brain barrier penetration |
| Conditions | Computational prediction based on molecular structure (Leyan product specification) |
Why This Matters
For procurement decisions in CNS drug discovery programs, LogP and TPSA values that fall within established CNS drug-like space reduce attrition risk associated with poor brain penetration, a critical filter that eliminates many thiazole derivatives.
- [1] Das, J. et al. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006, 16, 3706-3712. View Source
